Palmitylphenoxybenzene
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Overview
Description
Palmitylphenoxybenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a phenoxy group and a palmityl (hexadecanoyl) chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitylphenoxybenzene typically involves the reaction of phenol with palmityl chloride in the presence of a base, such as sodium hydroxide, to form palmitylphenol. This intermediate is then reacted with benzene in the presence of a catalyst, such as aluminum chloride, to yield this compound. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Palmitylphenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
Palmitylphenoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Palmitylphenoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzene: Lacks the palmityl chain, resulting in different chemical properties and applications.
Alkylphenols: Compounds with shorter alkyl chains, exhibiting different physical and chemical properties.
Uniqueness
Palmitylphenoxybenzene is unique due to the presence of both the phenoxy group and the long palmityl chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in various fields.
Properties
CAS No. |
68459-89-2 |
---|---|
Molecular Formula |
C28H42O |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-hexadecyl-4-phenoxybenzene |
InChI |
InChI=1S/C28H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-26-22-24-28(25-23-26)29-27-20-17-15-18-21-27/h15,17-18,20-25H,2-14,16,19H2,1H3 |
InChI Key |
WXHGASSSHSIGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2 |
physical_description |
Liquid |
Origin of Product |
United States |
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